6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the nitration of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 5-position of the tetrahydroisoquinoline ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The nitro group plays a crucial role in its biological activity, influencing its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and nitro groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar but without the nitro group.
5-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar but without the methoxy group
Uniqueness
6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14;/h2-3,11H,4-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNPXOUQCQIXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNCC2)C=C1)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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